Cas no 78224-47-2 (Methyl 8-methoxyquinoline-2-carboxylate)

Methyl 8-methoxyquinoline-2-carboxylate 化学的及び物理的性質
名前と識別子
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- Methyl 8-methoxyquinoline-2-carboxylate
- SCHEMBL4701058
- A865078
- 78224-47-2
- DTXSID80491356
- SB69535
- YNRMQTUOOLBRHW-UHFFFAOYSA-N
- Methyl8-methoxyquinoline-2-carboxylate
-
- MDL: MFCD19286700
- インチ: InChI=1S/C12H11NO3/c1-15-10-5-3-4-8-6-7-9(12(14)16-2)13-11(8)10/h3-7H,1-2H3
- InChIKey: YNRMQTUOOLBRHW-UHFFFAOYSA-N
- ほほえんだ: COC1=CC=CC2=C1N=C(C=C2)C(=O)OC
計算された属性
- せいみつぶんしりょう: 217.07389321g/mol
- どういたいしつりょう: 217.07389321g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 257
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 48.4Ų
- 疎水性パラメータ計算基準値(XlogP): 2.3
Methyl 8-methoxyquinoline-2-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM145165-1g |
Methyl 8-methoxyquinoline-2-carboxylate |
78224-47-2 | 95% | 1g |
$480 | 2024-07-23 | |
Chemenu | CM145165-1g |
Methyl 8-methoxyquinoline-2-carboxylate |
78224-47-2 | 95% | 1g |
$580 | 2021-08-05 | |
Crysdot LLC | CD11057603-1g |
Methyl 8-methoxyquinoline-2-carboxylate |
78224-47-2 | 95+% | 1g |
$614 | 2024-07-18 | |
Alichem | A189005706-1g |
Methyl 8-methoxyquinoline-2-carboxylate |
78224-47-2 | 95% | 1g |
$540.00 | 2023-09-01 | |
Ambeed | A545197-1g |
Methyl 8-methoxyquinoline-2-carboxylate |
78224-47-2 | 95+% | 1g |
$485.0 | 2024-04-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1742613-1g |
Methyl 8-methoxyquinoline-2-carboxylate |
78224-47-2 | 98% | 1g |
¥5092.00 | 2024-07-28 |
Methyl 8-methoxyquinoline-2-carboxylate 関連文献
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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8. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
Methyl 8-methoxyquinoline-2-carboxylateに関する追加情報
Methyl 8-Methoxyquinoline-2-Carboxylate: A Comprehensive Overview
Methyl 8-methoxyquinoline-2-carboxylate, also known by its CAS number 78224-47-2, is a compound of significant interest in various fields of chemistry and materials science. This compound belongs to the quinoline derivative family, which has been extensively studied due to its unique electronic properties and potential applications in drug development, optoelectronics, and catalysis. The molecule consists of a quinoline ring with a methoxy group at position 8 and a methyl ester at position 2, making it a versatile building block for further chemical modifications.
The synthesis of methyl 8-methoxyquinoline-2-carboxylate involves a series of well-established organic reactions. Typically, the starting material is quinoline, which undergoes functionalization at specific positions to introduce the methoxy and methyl ester groups. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing the environmental footprint of the production process. These improvements are particularly important as industries increasingly prioritize sustainability and green chemistry principles.
One of the most promising applications of methyl 8-methoxyquinoline-2-carboxylate lies in its use as a precursor for advanced materials. For instance, researchers have explored its role in the development of organic light-emitting diodes (OLEDs) due to its ability to act as an electron transport layer. The compound's unique electronic structure allows for efficient charge transport, which is critical for achieving high luminous efficiency in OLED devices. Recent studies have demonstrated that incorporating methyl 8-methoxyquinoline-2-carboxylate into OLED architectures can significantly enhance device performance, making it a valuable component in next-generation display technologies.
In addition to its role in electronics, methyl 8-methoxyquinoline-2-carboxylate has shown potential in pharmaceutical research. The compound's quinoline backbone is known for its bioactivity, and the introduction of methoxy and methyl ester groups can further modulate its pharmacological properties. For example, studies have indicated that this compound may exhibit anti-inflammatory or antioxidant activities, opening avenues for its use in drug discovery programs. Furthermore, the ease of functionalization at the 8-position allows for the creation of derivatives with tailored biological profiles, expanding its therapeutic potential.
The structural versatility of methyl 8-methoxyquinoline-2-carboxylate also makes it an attractive candidate for catalytic applications. Its ability to coordinate with metal ions renders it useful as a ligand in homogeneous catalysis. Recent research has focused on its application in asymmetric catalysis, where it has been employed to facilitate enantioselective reactions. This capability is particularly valuable in the synthesis of chiral molecules, which are essential components in many pharmaceuticals and agrochemicals.
From an environmental perspective, the synthesis and application of methyl 8-methoxyquinoline-2-carboxylate align with current trends toward greener chemical processes. The use of renewable feedstocks and energy-efficient reaction conditions has been prioritized in recent studies, reducing the ecological impact associated with its production. Moreover, the compound's stability under various operating conditions ensures its suitability for long-term applications without compromising environmental safety.
In conclusion, methyl 8-methoxyquinoline-2-carboxylate is a multifaceted compound with diverse applications across multiple disciplines. Its unique chemical structure enables it to serve as a building block for advanced materials, pharmaceutical agents, and catalysts. As research continues to uncover new functionalities and optimize existing processes, this compound is poised to play an increasingly important role in shaping future innovations across various industries.
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